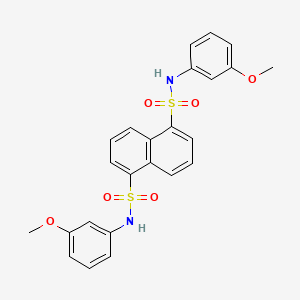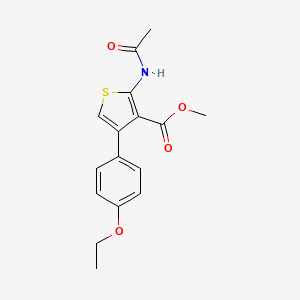![molecular formula C20H25N3O B5179680 2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5179680.png)
2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood. However, it has been proposed that this compound may act as an acetylcholinesterase inhibitor, which could potentially lead to increased levels of acetylcholine in the brain. This could have implications for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and to inhibit the formation of reactive oxygen species. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This could be useful in various fields, including environmental science and biochemistry. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another potential direction is its use as a fluorescent probe for the detection of metal ions in environmental samples. This could have implications for monitoring water quality and detecting pollutants. Additionally, this compound could be further studied for its neuroprotective effects and potential applications in other neurological disorders.
Synthesis Methods
The synthesis of 2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves the reaction of 1,4-dibromobutane with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of potassium carbonate to form 1,4-bis(3-phenyl-1,2,4-oxadiazol-5-yl)butane. This intermediate compound is then reacted with piperidine and allyl bromide in the presence of potassium carbonate to form the final product. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
2,2-diallyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has been studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)piperidin-1-yl]methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-12-20(13-4-2)14-8-9-15-23(20)16-18-21-19(22-24-18)17-10-6-5-7-11-17/h3-7,10-11H,1-2,8-9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSUTYTMUMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1CC2=NC(=NO2)C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)


![(4-{[3-(4-nitrophenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B5179619.png)

![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)

![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)